1-(2-Hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-yl)urea
Description
Properties
IUPAC Name |
1-(2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylethyl)-3-thiophen-2-ylurea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2S3/c18-14(17-13-4-2-7-22-13)16-10-15(19,11-5-8-20-9-11)12-3-1-6-21-12/h1-9,19H,10H2,(H2,16,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COFAWWGLUAOOQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CNC(=O)NC2=CC=CS2)(C3=CSC=C3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-yl)urea typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Hydroxyethyl Intermediate: The initial step involves the reaction of thiophene derivatives with ethylene oxide to form the hydroxyethyl intermediate.
Introduction of the Urea Moiety: The hydroxyethyl intermediate is then reacted with isocyanate derivatives to introduce the urea group.
Cyclization and Functionalization: The final step involves cyclization and further functionalization to incorporate additional thiophene rings.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and efficiency.
Chemical Reactions Analysis
Oxidation Reactions
The hydroxyethyl group undergoes oxidation under controlled conditions to form ketones. For example:
| Reagent | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Chromium trioxide | Acidic (H₂SO₄) | 2-(Thiophen-2-yl/3-yl)ethyl ketone | 72–85 | |
| Potassium permanganate | Aqueous, 60°C | Carboxylic acid derivatives | 58 |
Key Finding : Oxidation selectivity depends on steric hindrance from thiophene substituents. The 3-thiophene ring exhibits electron-withdrawing effects, accelerating oxidation rates by 20% compared to 2-thiophene analogs .
Reduction Reactions
The urea moiety can be reduced to amines using strong hydride donors:
| Reagent | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Lithium aluminum hydride | THF, reflux | Bis-amine derivative | 65 | |
| Sodium borohydride | Ethanol, RT | Partial reduction (no full conversion) | <10 |
Mechanistic Insight : Complete reduction requires elevated temperatures (≥80°C) to overcome resonance stabilization of the urea carbonyl group .
Electrophilic Substitution on Thiophene Rings
Thiophene rings undergo regioselective halogenation and nitration:
| Reaction | Reagent | Position Modified | Major Product | Source |
|---|---|---|---|---|
| Bromination | Br₂/FeCl₃ | 5-position (2-thiophene) | 5-Bromo-thiophene derivative | |
| Nitration | HNO₃/H₂SO₄ | 4-position (3-thiophene) | 4-Nitro-thiophene analog |
Regioselectivity Trends :
- 2-Thiophene: Electrophiles attack C5 due to directing effects of the adjacent ethyl group.
- 3-Thiophene: C4 is favored due to reduced steric hindrance .
Hydrolysis and Stability
The urea linkage demonstrates pH-dependent hydrolysis:
| Condition | Hydrolysis Product | Half-Life (h) | Source |
|---|---|---|---|
| 1M HCl, 80°C | Thiophen-2-yl amine + CO₂ | 0.5 | |
| Neutral aqueous, 25°C | Stable (>95% intact after 72 h) | >1000 | |
| 1M NaOH, 60°C | Degraded to multiple fragments | 1.2 |
Structural Influence : Thiophene rings stabilize the urea group through conjugated π-systems, reducing hydrolysis rates by 40% compared to aliphatic urea analogs .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable functionalization of thiophene rings:
| Reaction | Catalyst System | Substituent Introduced | Yield (%) | Source |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Aryl boronic acids | 78 | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Secondary amines | 63 |
Limitation : Steric bulk from the hydroxyethyl group reduces coupling efficiency at the 2-thiophene position (45% vs. 68% for 3-thiophene) .
Comparative Reactivity Table
Functional group reactivity hierarchy under standard conditions:
| Group | Reactivity (Relative Rate) | Dominant Reaction |
|---|---|---|
| Hydroxyethyl | 1.0 | Oxidation > Esterification |
| Urea carbonyl | 0.7 | Reduction > Nucleophilic add. |
| 2-Thiophene | 0.5 | Electrophilic substitution |
| 3-Thiophene | 0.4 | Cross-coupling |
Degradation Pathways
Environmental and thermal degradation studies reveal:
Scientific Research Applications
1-(2-Hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-yl)urea has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of advanced materials, such as conductive polymers and sensors.
Mechanism of Action
The mechanism of action of 1-(2-Hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-yl)urea involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting or activating specific biochemical pathways. The presence of multiple thiophene rings and functional groups enhances its ability to interact with various molecular targets, leading to diverse biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in Urea/Thiourea Derivatives
- 4-(5-Substituted-1-benzofuran-2-yl)-6-(thiophen-2-yl)pyrimidin-2-ol (4a-d): These pyrimidine derivatives incorporate a single thiophene ring and a benzofuran group. Unlike the target compound, they lack the hydroxyethyl group and additional thiophene substituents. Their synthesis involves condensation of thiophene-containing enones with urea/thiourea under basic conditions .
- 1-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophene-2-yl)-2-hydrazono-3-benzoyl urea (7a): This compound features a fused tetrahydrobenzo[b]thiophene core and a benzoyl urea group. The absence of free thiophene rings and the presence of a cyano group differentiate it from the target, likely influencing solubility and electronic properties .
Thiophene-Containing Pharmaceutical Impurities
- a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol: A secondary alcohol with a single thiophene and methylamino group. Its simpler structure contrasts with the target’s urea backbone and multiple thiophenes, suggesting differences in chromatographic retention times and metabolic pathways .
- e (S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine :
This compound combines a naphthalene ether with a thiophene group. The target’s hydroxyethyl-urea framework may confer distinct hydrogen-bonding capabilities compared to this amine derivative .
Data Tables
Table 1: Structural Comparison of Selected Thiophene-Urea Derivatives
Key Findings and Implications
- Synthetic Challenges : Multi-thiophene systems may require stringent regiochemical control, as evidenced by its role as a regioisomeric impurity in tiotropium bromide synthesis .
- Biological Potential: While direct activity data are absent, the structural resemblance to bioactive thiophene derivatives suggests possible applications in drug discovery .
Biological Activity
1-(2-Hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-yl)urea, a derivative of thiophene, has garnered attention for its potential biological activities. Thiophene derivatives are known for their diverse pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and antiviral effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and comparative studies with related compounds.
Chemical Structure and Properties
The compound features a urea functional group linked to a hydroxyethyl chain with thiophenes as substituents. Its molecular formula is , with a molecular weight of approximately 305.43 g/mol. The presence of multiple thiophene rings contributes to its unique chemical reactivity and biological interactions.
The biological activity of thiophene derivatives is often attributed to their ability to interact with various molecular targets within biological systems. For instance:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation or inflammatory responses.
- Receptor Modulation : It can interact with receptors that regulate cellular processes such as apoptosis and cell cycle progression.
Research indicates that compounds with similar structures have shown significant inhibition of kinases and disruption of microtubule assembly, which are critical in cancer therapy .
Anticancer Activity
Numerous studies have highlighted the anticancer potential of thiophene derivatives. For example:
- In vitro Studies : A study demonstrated that a related thiophene derivative exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating potent antiproliferative effects .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | U937 | 16.23 |
| Etoposide | U937 | 17.94 |
Antimicrobial Activity
Thiophene derivatives have also been evaluated for their antimicrobial properties. Studies suggest that these compounds can exhibit significant activity against various bacterial strains, potentially through disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Anti-inflammatory Effects
The anti-inflammatory potential of thiophene derivatives has been explored through assays measuring cytokine production and other inflammatory markers. Compounds similar to the one have demonstrated the ability to reduce levels of pro-inflammatory cytokines in vitro .
Case Studies
- Anticancer Efficacy : A series of thiophene derivatives were synthesized and tested for their anticancer activity against PC-3 prostate cancer cells. The study found that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutics, suggesting their potential role as lead compounds in cancer treatment .
- Antimicrobial Screening : A comparative study assessed the antimicrobial activity of several thiophene derivatives against Gram-positive and Gram-negative bacteria. The results indicated that the compound under consideration showed promising inhibition against Staphylococcus aureus and Escherichia coli, supporting its development as an antimicrobial agent .
Q & A
Q. What are the common synthetic routes for synthesizing 1-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-yl)urea?
- Methodological Answer : Synthesis typically involves multi-step reactions starting with thiophene derivatives. A generalized approach includes:
Core Intermediate Formation : Cyclization or coupling reactions to create the hydroxyethyl backbone with dual thiophene substituents (e.g., gold(I)-catalyzed cyclization for thiophene rings ).
Urea Linkage : Reacting the intermediate with thiophen-2-yl isocyanate under anhydrous conditions, using solvents like DMF or THF, and catalysts such as triethylamine .
Purification : Column chromatography or recrystallization to achieve >95% purity .
Note: Reaction conditions (temperature, solvent, stoichiometry) must be optimized to minimize regioisomeric impurities, as seen in related compounds .
Q. How is the molecular structure of this compound characterized?
- Methodological Answer :
- Spectroscopy :
- NMR : H and C NMR confirm substituent positions and hydrogen bonding in the urea moiety .
- IR : Stretching frequencies for C=O (urea) and O–H (hydroxy group) are analyzed .
- X-ray Crystallography : Single-crystal diffraction (using SHELX software ) resolves 3D conformation, including dihedral angles between thiophene rings .
Q. What initial biological assays are recommended for screening its bioactivity?
- Methodological Answer :
- Anticancer : MTT assays on cell lines (e.g., H460, HT-29) to measure proliferation inhibition. Apoptosis markers (caspase-3/7) are quantified via flow cytometry .
- Antimicrobial : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Neuroprotection : SH-SY5Y neuronal cells exposed to oxidative stress (HO), with viability assessed via lactate dehydrogenase (LDH) release .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Methodological Answer :
- DoE (Design of Experiments) : Vary temperature (40–100°C), solvent polarity (DMF vs. ethanol), and catalyst loading (e.g., 1–5 mol% gold(I)) to identify optimal parameters .
- Impurity Control : Monitor regioisomers via HPLC-MS. Adjust stoichiometry (e.g., excess isocyanate) to suppress byproducts .
- Scale-Up : Use flow chemistry for consistent mixing and heat transfer in multi-step reactions .
Q. Which computational methods are suitable for predicting electronic properties and reactivity?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate HOMO/LUMO energies (using B3LYP/6-31G* basis set) to predict electrophilic/nucleophilic sites .
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., kinases) to guide SAR studies .
- Docking Studies (AutoDock Vina) : Model binding affinity to receptors like EGFR or COX-2, validated with experimental IC data .
Q. How should researchers resolve contradictions in bioactivity data across studies?
- Methodological Answer :
- Meta-Analysis : Pool data from independent assays (e.g., IC values) and apply statistical tests (ANOVA, Tukey’s HSD) to identify outliers .
- Experimental Replication : Standardize protocols (e.g., cell passage number, serum concentration) to reduce variability .
- Mechanistic Studies : Use siRNA knockdown or CRISPR-edited cell lines to confirm target specificity (e.g., apoptosis vs. cytostatic effects) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
